Avoid off-target noise in FLT3 kinase assays. Flt-3 Inhibitor II (CAS 896138-40-2) is a cell-permeable, ATP-competitive inhibitor with 10-fold selectivity over PDGFR. Use as a baseline reference for AML live-cell studies requiring reliable, formulation-free reagent. • 10-fold selectivity for FLT3 over PDGFR • High cell permeability; soluble in DMSO and ethanol • Essential for controlled chemogenomic mapping of FLT3 and Haspin
Flt-3 Inhibitor II (CAS 896138-40-2), chemically designated as bis-(5-hydroxy-1H-indol-2-yl)methanone, is a cell-permeable, symmetrical indolylmethanone small molecule . In procurement and assay design, it serves as a highly potent, ATP-competitive inhibitor of the FLT3 receptor tyrosine kinase, a critical target in acute myeloid leukemia (AML) models [1]. Unlike complex macrocyclic kinase inhibitors, this compound offers straightforward processability, being readily soluble in standard laboratory solvents such as DMSO and ethanol . Its defined bidentate binding mode and high cell permeability make it an essential baseline material for researchers requiring a reliable, formulation-free reagent for both cell-free kinase assays and live-cell proliferation studies [1].
Substituting Flt-3 Inhibitor II with generic multi-kinase inhibitors (e.g., sunitinib or midostaurin) or closely related bis-indolylmethanone analogs compromises assay specificity and reproducibility [1]. Generic pan-inhibitors lack the precise structural optimization required to exploit the unique hydrophobic pocket (containing Phe-691) of the FLT3 ATP-binding site, leading to overwhelming off-target noise in downstream signaling assays [2]. Furthermore, utilizing alternative bis-indolylmethanones with minor substitutions (such as 5-methoxy derivatives) completely inverts the selectivity profile, shifting the primary target from FLT3 to PDGFR [2]. Finally, failing to account for this specific compound's documented cross-reactivity with the mitotic kinase Haspin can result in misinterpretation of cell cycle arrest data, making the exact procurement of CAS 896138-40-2 critical for controlled chemogenomic mapping [3].
Flt-3 Inhibitor II demonstrates a highly optimized selectivity profile for FLT3 over the closely related PDGFR kinase. In biochemical assays, it achieves an IC50 of 40 nM against FLT3, while its potency against PDGFR is approximately one order of magnitude lower (~300-400 nM) [1]. In contrast, structurally similar comparators, such as the 5-OMe and hydrophobic 6'-substituted bis-indolylmethanones (e.g., compounds 76 and 82), exhibit a 20- to 40-fold selectivity for PDGFR over FLT3 [1].
| Evidence Dimension | Biochemical Kinase Inhibition (IC50) |
| Target Compound Data | FLT3 IC50 = 40 nM; PDGFR IC50 = ~300 nM |
| Comparator Or Baseline | 5-OMe analogs (20- to 40-fold PDGFR selective) |
| Quantified Difference | 10-fold preference for FLT3, whereas analogs invert preference to PDGFR |
| Conditions | Cell-free recombinant kinase autophosphorylation assay |
Buyers must select this specific hydroxy-substituted variant to ensure FLT3-dominant pathway inhibition without inadvertently suppressing PDGFR-driven networks.
To distinguish between leukemia models, Flt-3 Inhibitor II provides a clear quantitative separation between FLT3 and Abl kinase inhibition. While it potently inhibits FLT3 at 40 nM, its IC50 for recombinant Abl in vitro is 1.3 μM, and 4.2 μM for oncogenic Bcr-Abl in K562 cells[1]. This makes Abl 30- to 100-fold less sensitive to the compound than FLT3 [1].
| Evidence Dimension | Kinase Sensitivity (IC50) |
| Target Compound Data | FLT3 (0.04 μM) vs Abl (1.3 μM) |
| Comparator Or Baseline | Pan-tyrosine kinase inhibitors (which typically hit both with high nanomolar potency) |
| Quantified Difference | 30- to 100-fold selectivity window between FLT3 and Abl |
| Conditions | In vitro recombinant Abl assay and K562 cell-based Bcr-Abl assay |
Enables researchers to procure a tool that isolates FLT3-dependent AML mechanisms without confounding interference from Abl kinase activity.
Broad kinome profiling has revealed that Flt-3 Inhibitor II possesses a highly specific and potent off-target effect on Haspin, a serine/threonine kinase essential for normal mitotic progression[1]. While originally procured solely as a tyrosine kinase inhibitor, its dual activity against Haspin distinguishes it from strictly selective FLT3 inhibitors like gilteritinib [1].
| Evidence Dimension | Kinome cross-reactivity |
| Target Compound Data | Potent dual inhibition of FLT3 and Haspin |
| Comparator Or Baseline | Highly selective second-generation FLT3 inhibitors (no Haspin activity) |
| Quantified Difference | Unique dual tyrosine and serine/threonine kinase inhibition profile |
| Conditions | High-throughput biochemical kinome activity screen |
Procurement of this exact CAS number is essential for laboratories mapping polypharmacology, studying mitotic signal coordination, or requiring a known dual FLT3/Haspin reference standard.
Flt-3 Inhibitor II is highly processable for high-throughput and live-cell assays due to its excellent solubility in DMSO and ethanol, combined with its inherent cell permeability . Unlike larger, complex kinase inhibitors that require specialized lipid formulations or carrier proteins for intracellular delivery, this symmetrical indolylmethanone can be directly applied to culture media, potently inducing apoptosis in 32D cells expressing wild-type FLT3 or FLT3-ITD [1].
| Evidence Dimension | Assay Processability and Delivery |
| Target Compound Data | Direct DMSO/EtOH stock addition with high cell permeability |
| Comparator Or Baseline | Complex macrocyclic inhibitors requiring specialized delivery vehicles |
| Quantified Difference | Elimination of formulation-dependent cytotoxicity and delivery artifacts |
| Conditions | Live-cell proliferation and apoptosis assays in primary AML blasts |
Reduces assay variability and preparation time, making it a highly reliable, plug-and-play reagent for industrial and academic cell-based screening workflows.
Because of its 10-fold selectivity for FLT3 over PDGFR and its high cell permeability, this compound is the exact choice for live-cell assays evaluating apoptosis in primary acute myeloid leukemia (AML) blasts expressing wild-type FLT3 or the FLT3-ITD mutation [1].
Due to its quantitatively established dual activity against FLT3 (tyrosine kinase) and Haspin (serine/threonine kinase), buyers should select this compound as a benchmark reference material when interrogating off-target kinome networks or mitotic progression pathways [2].
As the definitive 'Compound 102' from foundational bis-indolylmethanone research, it is the mandatory procurement standard for medicinal chemistry teams designing new bidentate ATP-competitive inhibitors targeting the Phe-691 hydrophobic pocket of receptor tyrosine kinases [1].